molecular formula C8H4ClF3O2 B031543 3-Chloro-4-(trifluoromethoxy)benzaldehyde CAS No. 83279-39-4

3-Chloro-4-(trifluoromethoxy)benzaldehyde

Cat. No. B031543
CAS RN: 83279-39-4
M. Wt: 224.56 g/mol
InChI Key: SDBUQQVMQXOGBO-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)benzaldehyde, also known as 3-chloro-4-TFMB, is an organochlorine compound with a variety of uses in the scientific and industrial fields. It is a colorless to yellowish-brown liquid with a faint odor and is soluble in many organic solvents. 3-Chloro-4-TFMB is synthesized by the reaction of trifluoromethoxybenzene and thionyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces a high yield of 3-chloro-4-TFMB, which can then be used in a variety of applications.

Scientific Research Applications

  • It is used in synthesizing 1,3-dioxolane derivatives from 3-(2-propenyloxy)propane-1,2-diol, as outlined in a study by Kerimov (2001) (Kerimov, 2001).

  • The compound is employed in the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier Reagent, according to research by Majo and Perumal (1996) (Majo & Perumal, 1996).

  • Fernández, Durante-Lanes, and López-Herrera (1990) demonstrated its use in the highly stereoselective synthesis of 2,3-epoxy-amides (Fernández, Durante-Lanes, & López-Herrera, 1990).

  • Gatti, Roveri, Bonazzi, and Cavrini (1997) utilized it as a fluorogenic labeling reagent for HPLC separation of chlorophenols in pharmaceutical formulations (Gatti et al., 1997).

  • Yüksek et al. (2015) synthesized novel derivatives that showed in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).

  • Talybov, Akhmedova, and Yusubov (2022) studied its derivatives as antimicrobial additives for lubricating oils and fuels (Talybov, Akhmedova, & Yusubov, 2022).

  • Koltunov, Walspurger, and Sommer (2004) reported its reaction with aromatic compounds and cyclohexane to produce toluene (Koltunov, Walspurger, & Sommer, 2004).

Safety and Hazards

The safety information for 3-Chloro-4-(trifluoromethoxy)benzaldehyde indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . The hazard statements include H302-H315-H319-H332-H335 .

Future Directions

The future directions of 3-Chloro-4-(trifluoromethoxy)benzaldehyde could involve its use in the synthesis of new compounds. For instance, it is suitable for use in the synthesis of (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone .

properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBUQQVMQXOGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003254
Record name 3-Chloro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83279-38-3
Record name 3-Chloro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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